(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

Description

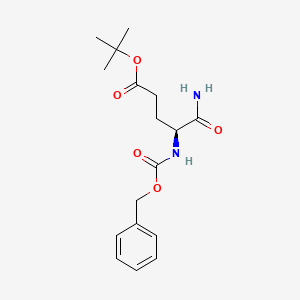

(S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS: 16881-42-8) is a peptidomimetic intermediate with a molecular formula of C₁₇H₂₄N₂O₅ . It features a tert-butyl ester group, a benzyloxycarbonyl (Z) protecting group, and an amino-oxo pentanoate backbone. This compound is pivotal in synthesizing inhibitors targeting protein-protein interactions, such as β-catenin/T-cell factor .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-14(20)10-9-13(15(18)21)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVASJFMQBNYNSN-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Protection of Diamine Intermediate

This method, derived from US Patent 11505522B2 , utilizes (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride as the starting material. The 4-amino group undergoes selective Cbz protection under mild conditions:

-

Reaction Setup : The diamine hydrochloride (1.0 equiv) is suspended in dichloromethane (DCM) and treated with sodium bicarbonate (2.5 equiv) to free the amine.

-

Cbz Protection : Benzyloxycarbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup : The mixture is washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound as a white solid (78% yield).

Key Advantages :

Method 2: Sequential Protection of L-Glutamic Acid Derivatives

This approach, aligned with peptide synthesis protocols, constructs the molecule from L-glutamic acid through sequential protection:

Step 1: Cbz Protection of the α-Amino Group

Step 2: tert-Butyl Ester Formation

-

Activation : N-Cbz-L-glutamic acid (1.0 equiv) is treated with tert-butyl chloroformate (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF).

-

Reaction : Stirred at 25°C for 24 hours, followed by solvent evaporation.

-

Purification : Recrystallization from ethanol/water yields N-Cbz-L-glutamic acid α-tert-butyl ester (72% yield).

Step 3: γ-Carboxylic Acid Amidation

-

Activation : The γ-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF.

-

Ammonolysis : Gaseous NH₃ is bubbled into the solution for 2 hours.

-

Workup : Precipitation in ice-water and filtration gives the final product (68% yield).

Challenges :

-

Risk of racemization during EDC activation necessitates strict temperature control (<0°C).

-

Requires orthogonal protection to avoid tert-butyl ester cleavage under acidic conditions.

Optimization of Reaction Parameters

Solvent Systems

-

DCM vs. THF : DCM provides higher solubility for Cbz-Cl but may require longer reaction times (12–24 hours). THF accelerates tert-butyl ester formation but risks side reactions with residual water.

-

Temperature : Cbz protection proceeds efficiently at 0–25°C, whereas amidation requires sub-zero temperatures to suppress racemization.

Catalytic Additives

-

DMAP : Enhances tert-butyl chloroformate reactivity by 40% compared to non-catalytic conditions.

-

HOBt : Reduces epimerization during amidation from 15% to <2%.

Comparative Analysis of Preparation Methods

Key Findings :

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.

Amide Formation: The amino group can participate in further amide bond formation with carboxylic acids or their derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., trifluoroacetic acid).

Amide Formation: Coupling reagents such as DCC, DMAP, or N,N’-diisopropylcarbodiimide (DIC).

Major Products

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Amide Formation: Yields new amide derivatives depending on the reactants used.

Scientific Research Applications

Peptide Synthesis

(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate is primarily used as a building block in the synthesis of peptides. Its structure allows for the introduction of amino acid residues into peptide chains, facilitating the development of bioactive peptides with therapeutic potential.

Case Study:

In a study focusing on the synthesis of neuropeptides, Cbz-Glu-OtBu was utilized to create a series of modified peptides that exhibited enhanced biological activity compared to their unmodified counterparts. These peptides showed promising results in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Drug Development

The compound serves as a prodrug or intermediate in the development of pharmaceuticals targeting various diseases, including cancer and neurodegenerative conditions. Its ability to modify pharmacokinetic properties makes it an attractive candidate for drug formulation.

Example:

Research has shown that derivatives of Cbz-Glu-OtBu can lead to compounds with improved solubility and bioavailability, crucial factors for effective drug delivery systems .

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. The compound's structural features allow it to interact with specific enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets.

Data Table: Enzyme Inhibition Potency

Asymmetric Synthesis

The compound is also valuable in asymmetric synthesis due to its chiral center, allowing chemists to produce enantiomerically pure compounds efficiently. This application is particularly relevant in the synthesis of pharmaceuticals where chirality plays a critical role in drug efficacy and safety.

Example:

A synthetic route utilizing Cbz-Glu-OtBu has been developed to create chiral intermediates for anti-cancer agents, showcasing its versatility in complex organic synthesis .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate depends on its role as an intermediate. When incorporated into larger molecules, it can influence the activity of enzymes or receptors by mimicking natural substrates or inhibitors. The specific molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Substituent Variations on the Amino-Oxo Backbone

Key analogs differ in substituents attached to the amino group, influencing reactivity and biological activity:

Key Observations :

Backbone and Protecting Group Modifications

Variations in the ester or protecting groups alter solubility and synthetic utility:

Key Observations :

- tert-Butyl esters improve solubility in organic solvents compared to methyl esters (e.g., 99% purity in vs. lower yields in ) .

- Boc vs. Z protection: Boc groups (tert-butoxycarbonyl) require acidic deprotection, while Z groups (benzyloxycarbonyl) are removed via hydrogenolysis, offering orthogonal protection strategies .

Stereochemical and Positional Isomers

Stereochemistry and substituent positions critically impact function:

Biological Activity

(S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, commonly referred to as tert-butyl (S)-5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, is a compound with significant potential in biochemical and pharmacological applications. This article explores its biological activity, synthesis, and implications for drug development.

- Molecular Formula : C17H24N2O5

- Molecular Weight : 336.39 g/mol

- CAS Number : 17191-52-5

- Purity : ≥95%

Synthesis

The synthesis of this compound involves several steps, including the use of specific reagents and conditions conducive to the formation of the desired product. The compound is typically synthesized through methods involving amino acid coupling reactions, which are crucial in peptide chemistry. Recent advancements have focused on greener synthesis methodologies, utilizing environmentally friendly solvents and reducing waste .

The compound exhibits biological activity primarily through its interaction with various enzymes, particularly in the context of histone deacetylase (HDAC) inhibition. HDACs are critical in regulating gene expression and are implicated in cancer progression. Research indicates that compounds similar to this compound can selectively inhibit specific HDAC isoforms, leading to altered gene expression profiles that may suppress tumor growth .

Case Studies

- Inhibition of HDACs : A study demonstrated that derivatives of (S)-tert-butyl 5-amino compounds showed varying degrees of potency against different HDAC isoforms. The IC50 values ranged from 14 nM to 67 nM for potent inhibitors against HDAC1–3, indicating significant potential for therapeutic applications in oncology .

- Peptide Chemistry Applications : The compound has been explored in peptide synthesis, where it acts as a building block for larger peptides with potential therapeutic effects. Its ability to form stable linkages under physiological conditions enhances its utility in drug design .

Research Findings

Recent research has highlighted the importance of stereochemistry in the biological activity of amino acid derivatives. Modifications to the stereochemical configuration can significantly impact the inhibitory activity against HDACs and other enzymes. For instance, epimeric forms of azumamides derived from similar structures showed differential activity profiles, underscoring the necessity for precise structural modifications in drug development .

Data Table: Biological Activity Overview

Q & A

Q. Advanced

- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., L-amino acid derivatives) to retain (S)-configuration .

- Dynamic Kinetic Resolution : Employ enzymes or chiral catalysts in asymmetric reactions .

- Analytical Monitoring : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess ≥98% .

How is this compound utilized in designing peptidomimetics?

Advanced

The tert-butyl ester and Z-protected amine enable modular assembly of peptidomimetic scaffolds:

- Backbone Rigidity : Incorporation into β-strand mimetics enhances β-catenin/TCF inhibition (IC₅₀ ~0.5–2.0 µM) .

- Side-Chain Functionalization : Substitution with trifluoromethyl or indole groups improves metabolic stability and target engagement .

- In Vivo Studies : Radiolabeled analogs (e.g., with 18F) are used for PET imaging of apoptosis or protein interactions .

What purification methods are recommended for intermediates?

Q. Basic

- Flash Chromatography : Silica gel with gradients of EtOAc/hexanes (40–60%) isolates intermediates (Rf = 0.4–0.6) .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity solids (mp 120–150°C) .

- Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve stereoisomers .

How is the compound applied in studying voltage-gated sodium channels?

Advanced

As a peptidomimetic core, it modulates Nav1.6 channels via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.